molecular formula C16H15NO3 B8774231 METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE

Cat. No.: B8774231
M. Wt: 269.29 g/mol
InChI Key: DHWSAGOZHZREMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a biphenyl group attached to a carbonyl group, which is further linked to an amino acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE typically involves the following steps:

    Formation of Biphenyl-4-carbonyl Chloride: Biphenyl is first converted to biphenyl-4-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amination: The biphenyl-4-carbonyl chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used for hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Substitution: Various nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

    Hydrolysis: [(Biphenyl-4-carbonyl)amino]acetic acid

    Reduction: [(Biphenyl-4-hydroxy)amino]acetic acid methyl ester

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and amino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-carboxylic acid
  • Biphenyl-4-acetic acid
  • [(Biphenyl-4-carbonyl)amino]acetic acid

Uniqueness

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is unique due to the presence of both the biphenyl and amino acetic acid methyl ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 2-[(4-phenylbenzoyl)amino]acetate

InChI

InChI=1S/C16H15NO3/c1-20-15(18)11-17-16(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)

InChI Key

DHWSAGOZHZREMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dichloromethane (50 mL) and then triethylamine (11.2 mL, 79.6 mmol, 2.0 eq) were added to glycine methyl ester hydrochloride (5.0 g, 39.8 mmol, 1.0 eq). The mixture was stirred and cooled to −5° C. using an ice/methanol bath. A suspension of biphenyl-4-carbonyl chloride (8.26 g, 39.8 mmol, 1.0 eq) in dichloromethane (25 mL) was added over 22 minutes. The mixture was stirred for 3 hours at −5° C., and then left to stir at room temperature overnight (16 hours). Water (75 mL) was added and the mixture was stirred rapidly for 30 minutes at room temperature. The layers were separated. The organic layer was washed with water (75 mL), then evaporated to dryness using a rotary evaporator to give an off-white solid (6.58 g, 62%).
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8.26 g
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75 mL
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11.2 mL
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5 g
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50 mL
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62%

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